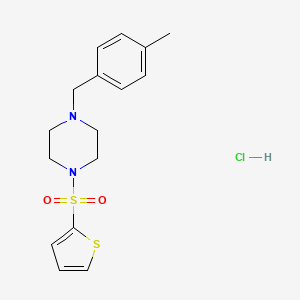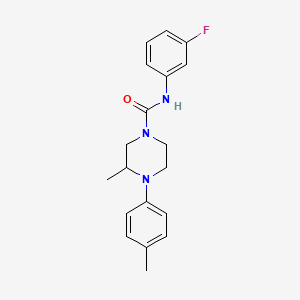
N-(2-fluoro-5-methylphenyl)benzenesulfonamide
Vue d'ensemble
Description
N-(2-fluoro-5-methylphenyl)benzenesulfonamide, also known as FMeSA, is a compound that has gained significant attention in scientific research due to its potential therapeutic benefits. FMeSA belongs to the family of sulfonamide compounds, which have been widely used in the pharmaceutical industry for their antibacterial, antifungal, and diuretic properties. In recent years, FMeSA has been studied for its potential in treating various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of N-(2-fluoro-5-methylphenyl)benzenesulfonamide is not fully understood, but studies have suggested that it works by inhibiting specific enzymes and signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting these enzymes, this compound can induce apoptosis in cancer cells.
In neurological research, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which is beneficial in treating Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, the process by which tumors develop new blood vessels to supply nutrients. In neurological research, this compound has been shown to protect neurons from oxidative stress, increase the levels of acetylcholine in the brain, and inhibit the aggregation of amyloid beta peptides.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-fluoro-5-methylphenyl)benzenesulfonamide in lab experiments is its high potency and specificity for its target enzymes and signaling pathways. This makes it an ideal candidate for studying the mechanisms of action of specific enzymes and pathways in cells. However, one limitation of this compound is its potential toxicity, which can limit its use in in vivo studies.
Orientations Futures
There are several future directions for N-(2-fluoro-5-methylphenyl)benzenesulfonamide research. In cancer research, this compound could be further studied for its potential in combination therapy with other anticancer drugs. Additionally, this compound could be studied for its potential in treating other types of cancer, such as breast and lung cancer.
In neurological research, this compound could be further studied for its potential in treating other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, this compound could be studied for its potential in combination therapy with other drugs, such as cholinesterase inhibitors, for treating Alzheimer's disease.
Conclusion
In conclusion, this compound is a compound that has shown promising results in scientific research for its potential therapeutic benefits in cancer and neurological disorders. Its high potency and specificity make it an ideal candidate for studying the mechanisms of action of specific enzymes and signaling pathways in cells. However, its potential toxicity limits its use in in vivo studies, and further research is needed to fully understand its therapeutic potential.
Applications De Recherche Scientifique
N-(2-fluoro-5-methylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic benefits in various fields of medicine. In cancer research, this compound has shown promising results as an inhibitor of tumor growth and cell proliferation. Studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.
In neurological research, this compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to inhibit the aggregation of amyloid beta peptides, which are known to play a role in the development of Alzheimer's disease. Additionally, this compound has been shown to protect neurons from oxidative stress, which is a hallmark of Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-fluoro-5-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-10-7-8-12(14)13(9-10)15-18(16,17)11-5-3-2-4-6-11/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOANFIAWHMWRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4423405.png)
![5-[(2-chloro-4-fluorobenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B4423422.png)

![ethyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4423433.png)
![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4423434.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4423439.png)
![methyl {[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4423444.png)
![N-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4423452.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4423486.png)
![4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B4423488.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4423495.png)

![ethyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B4423509.png)